

Comprehensive Technical Guide: Hexahydro-4H-azepin-4-one (4-Azepanone)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4H-Azepin-4-one

CAS No.: 35879-33-5

Cat. No.: B14239170

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Executive Summary & Compound Identity

Hexahydro-**4H-azepin-4-one** (commonly 4-Azepanone or 4-Perhydroazepinone) is a seven-membered heterocyclic ketone.[1] Unlike its six-membered analog (4-piperidone), the azepane ring introduces unique conformational flexibility, making it a privileged scaffold in the design of protease inhibitors, kinase inhibitors, and peptidomimetics.

This guide details the physicochemical profile, validated synthesis protocols, and reactivity patterns of 4-azepanone, focusing on its utility as a building block in medicinal chemistry.

Nomenclature & Identifiers

Property	Detail
IUPAC Name	Hexahydro-4H-azepin-4-one
Common Synonyms	4-Azepanone; 4-Oxoazepane; 4-Perhydroazepinone
CAS Number (Free Base)	105416-56-6
CAS Number (HCl Salt)	50492-22-3
CAS Number (N-Boc)	188975-88-4
Molecular Formula	C ₆ H ₁₁ NO (Free Base); C ₆ H ₁₂ ClNO (HCl Salt)
Molecular Weight	113.16 g/mol (Free Base); 149.62 g/mol (HCl Salt)
SMILES	<chem>C1CNCCC(=O)C1</chem>

Physical & Chemical Properties[2][5]

Physicochemical Constants

The free base of 4-azepanone is an unstable oil prone to self-condensation and oxidation. Consequently, it is almost exclusively handled as its hydrochloride salt or as an N-protected derivative (e.g., N-Boc, N-Cbz).

Property	Value (HCl Salt / N-Boc Derivative)	Notes
Physical State	Solid (HCl salt); Oil or low-melting solid (N-Boc)	HCl salt is hygroscopic.
Melting Point	176–181 °C (HCl salt)	Decomposes upon prolonged heating.
Boiling Point	~308 °C (N-Boc, predicted)	Free base distills at lower T under vacuum but degrades.
Solubility	Water, Methanol, DMSO (HCl salt)	N-Boc form is soluble in DCM, EtOAc, THF.
pKa (Conjugate Acid)	~8.8–9.2 (Estimated)	Comparable to azepane; basicity modulated by ketone.
Density	1.072 g/cm ³ (N-Boc, predicted)	-

Structural Conformation & Reactivity

- Ring Flexibility:** The seven-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This flexibility allows it to adopt geometries required for binding to diverse biological targets (e.g., enzyme active sites) but also complicates NMR analysis due to peak broadening at room temperature.
- Amine Basicity:** The secondary amine at position 1 is nucleophilic. Without protection, it can attack the ketone of another molecule, leading to polymerization. Protocol Rule: Always maintain N-protection during storage and initial functionalization.
- Ketone Electrophilicity:** The C4 ketone is sterically accessible, facilitating reductive amination, Grignard addition, and Wittig reactions.

Synthesis & Manufacturing Methodologies

While historical methods utilized the hazardous diazomethane ring expansion, modern industrial protocols favor the Ring Expansion of N-Boc-4-piperidone using Ethyl Diazoacetate

(EDA). This route is safer, scalable, and regioselective due to the symmetry of the starting material.

Primary Route: Lewis Acid-Catalyzed Ring Expansion

This method converts the readily available 6-membered 4-piperidone into the 7-membered 4-azepanone via a beta-keto ester intermediate, which is subsequently decarboxylated.

Step-by-Step Experimental Protocol

Reagents:

- N-Boc-4-piperidone (1.0 equiv)
- Ethyl Diazoacetate (EDA) (1.2 equiv)
- Boron Trifluoride Etherate ($\text{BF}_3 \cdot \text{OEt}_2$) (1.0 equiv)
- Solvent: Dichloromethane (DCM) / Methyl tert-butyl ether (MTBE)
- Decarboxylation: DMSO, NaCl, Water

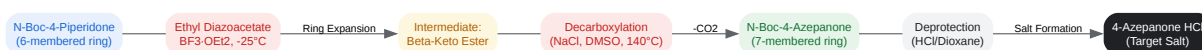
Workflow:

- Preparation: Dissolve N-Boc-4-piperidone in anhydrous DCM/MTBE (1:4 ratio) under nitrogen atmosphere. Cool to $-25\text{ }^\circ\text{C}$.
- Expansion: Add Ethyl Diazoacetate slowly. Then, add $\text{BF}_3 \cdot \text{OEt}_2$ dropwise, maintaining the internal temperature below $-20\text{ }^\circ\text{C}$ to prevent side reactions.
- Quench: Stir for 2 hours. Quench with saturated aqueous NaHCO_3 . Extract with EtOAc, dry over Na_2SO_4 , and concentrate.
 - Intermediate: Ethyl 1-Boc-5-oxoazepane-4-carboxylate (mixture of keto-enol tautomers).
- Decarboxylation (Krapcho conditions): Dissolve the crude intermediate in DMSO containing NaCl (2 equiv) and water (5 equiv). Heat to $140\text{ }^\circ\text{C}$ for 4 hours.
 - Mechanism: Hydrolysis of the ester followed by thermal decarboxylation.

- Isolation: Cool, dilute with water, and extract with EtOAc. Purification via silica gel chromatography (Hexane/EtOAc) yields N-Boc-4-azepanone.
- Deprotection (Optional): Treat with 4M HCl in dioxane to generate 4-azepanone hydrochloride.

Synthesis Pathway Visualization

The following diagram illustrates the logic flow from the 6-membered precursor to the final 7-membered scaffold.



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Figure 1: Synthetic workflow for the ring expansion of 4-piperidone to 4-azepanone.

Applications in Drug Discovery[10][11][12][13][14][15]

Kinase Inhibitor Scaffolds

The 4-azepanone core serves as a critical intermediate for synthesizing analogues of Balanol, a potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA). The 7-membered ring mimics the conformational space of the natural hexahydroazepine moiety, allowing for optimized binding interactions within the ATP-binding pocket.

Peptidomimetics & Protease Inhibitors

Azepane-based amino acids (derived from 4-azepanone via Strecker reaction or reductive amination) are used as "turn" mimetics in peptide chains. They introduce a constraint that stabilizes specific secondary structures (e.g., beta-turns), which is essential for designing inhibitors against proteases like Cathepsin K.

Reductive Amination Workflow

A common derivatization involves reacting 4-azepanone with primary amines to create libraries of 4-aminoazepanes.

- Protocol:
 - Mix N-Boc-4-azepanone (1 equiv) and Primary Amine (1.1 equiv) in DCE.
 - Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
 - Stir at RT for 16h.
 - Quench with NaHCO_3 .

Safety & Handling

Hazard Class	H-Code	Description
Acute Toxicity	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Damage	H318	Causes serious eye damage (HCl salt).

- Storage: Store the HCl salt in a desiccator at -20°C . It is hygroscopic. The N-Boc derivative is stable at $2-8^\circ\text{C}$.
- Stability: Avoid storing the free base; it degrades rapidly. Always convert to a salt or protected form immediately after synthesis.

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- To cite this document: BenchChem. [Comprehensive Technical Guide: Hexahydro-4H-azepin-4-one (4-Azepanone)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14239170/docs#comprehensive-technical-guide-hexahydro-4h-azepin-4-one-4-azepanone>]

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